molecular formula C7H4ClIN2 B11786800 3-Chloro-4-iodo-1H-indazole

3-Chloro-4-iodo-1H-indazole

Cat. No.: B11786800
M. Wt: 278.48 g/mol
InChI Key: TXJBEJGBXMNUHH-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodo-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by iodination to introduce the iodine atom at the desired position . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The presence of chlorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets.

Properties

Molecular Formula

C7H4ClIN2

Molecular Weight

278.48 g/mol

IUPAC Name

3-chloro-4-iodo-2H-indazole

InChI

InChI=1S/C7H4ClIN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)

InChI Key

TXJBEJGBXMNUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)I)Cl

Origin of Product

United States

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